molecular formula C11H16O3 B8743220 2,4-Bis(hydroxymethyl)-3,5,6-trimethylphenol CAS No. 145668-05-9

2,4-Bis(hydroxymethyl)-3,5,6-trimethylphenol

Cat. No. B8743220
M. Wt: 196.24 g/mol
InChI Key: LHAFIIKXHNDCLZ-UHFFFAOYSA-N
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Patent
US05866724

Procedure details

Into a 2 liter four-necked flask were charged 136.19 g of 2,3,5-trimethylphenol, 48.0 g of sodium hydroxide and 480 g of water. While stirring at 40° C., 486.91 g of 37% formaldehyde was added dropwise thereto over one hour, and the reaction was conducted for 3 more hours. After completion of the reaction, 180.15 g of 90% aqueous acetic acid solution was added for neutralization, then the mixture was cooled to25° C. and filtered. The filtrate was extracted with 1000 g of ethylacetate and the ethyl acetate layer was washed with water and concentrated.To the concentrated mass, 500 g of toluene was added and the mixture was cooled to 20° C. and filtered. The filter cake thus obtained was rinsed with 400 g of toluene and dried a whole day and night at 45°C. under reduced pressure to obtain 100 g of 2,4-bis(hydroxymethyl)-3,5,6-trimethylphenol.
Quantity
136.19 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
486.91 g
Type
reactant
Reaction Step Two
Quantity
180.15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[OH:10].[OH-:11].[Na+].O.[CH2:14]=O.[C:16](O)(=[O:18])C>>[OH:11][CH2:1][C:2]1[C:7]([CH3:8])=[C:6]([CH2:16][OH:18])[C:5]([CH3:9])=[C:4]([CH3:14])[C:3]=1[OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
136.19 g
Type
reactant
Smiles
CC1=C(C=C(C=C1C)C)O
Name
Quantity
48 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
480 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
486.91 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
180.15 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
While stirring at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added for neutralization
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to25° C
FILTRATION
Type
FILTRATION
Details
and filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 1000 g of ethylacetate
WASH
Type
WASH
Details
the ethyl acetate layer was washed with water
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake thus obtained
WASH
Type
WASH
Details
was rinsed with 400 g of toluene
CUSTOM
Type
CUSTOM
Details
dried a whole day and night at 45°C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=C(C(=C(C(=C1C)CO)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.